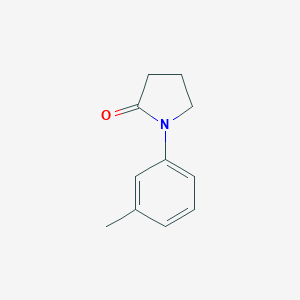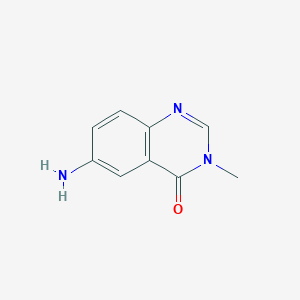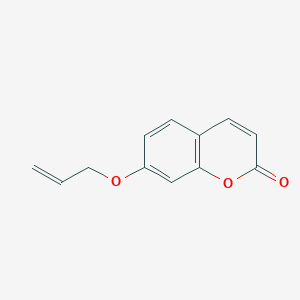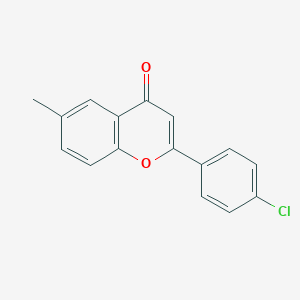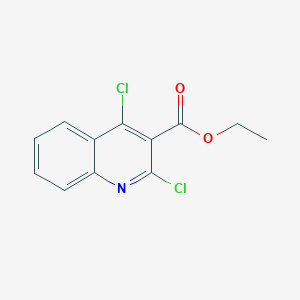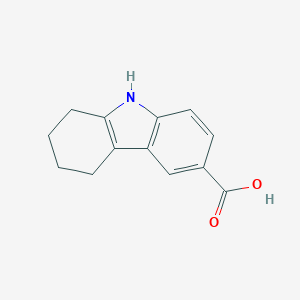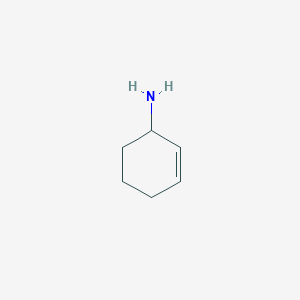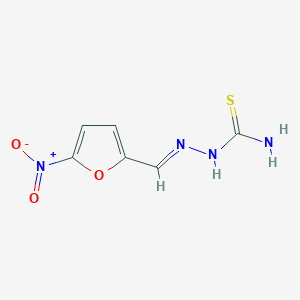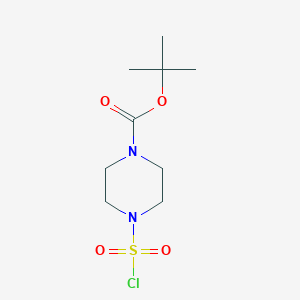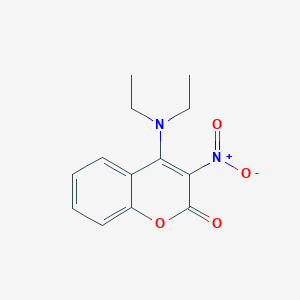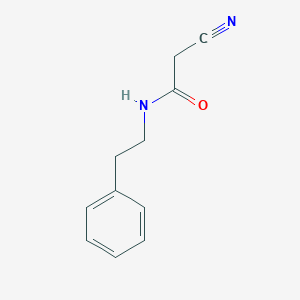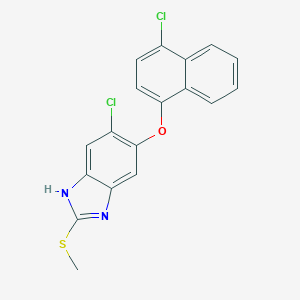![molecular formula C14H15NO2S2 B187028 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 10330-22-0](/img/structure/B187028.png)
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MSB, is a sulfonamide compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been shown to reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. This compound has also been shown to have a neuroprotective effect, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are a number of future directions for research on 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide. One potential direction is the development of new cancer therapies based on this compound. Studies have shown that this compound has potent anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Another potential direction is the investigation of this compound's neuroprotective properties. This compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the optimal dosage and potential side effects of this compound, particularly in the context of cancer therapy.
Synthesis Methods
The synthesis of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide to form 4-methylbenzenesulfonamide. The second step involves the reaction of 4-methylbenzenesulfonamide with phenylmethylsulfinyl chloride to form N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide. The final step involves the reaction of N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide with methyl iodide to form this compound.
Scientific Research Applications
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, particularly against breast cancer cells. This compound has also been shown to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
properties
CAS RN |
10330-22-0 |
|---|---|
Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[methyl(phenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S2/c1-12-8-10-14(11-9-12)19(16,17)15-18(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
XMOIPBDNUQHKJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



